molecular formula C17H12FNO2 B12627408 6-(4-Amino-2-fluorophenyl)naphthalene-2-carboxylic acid CAS No. 921211-26-9

6-(4-Amino-2-fluorophenyl)naphthalene-2-carboxylic acid

Cat. No.: B12627408
CAS No.: 921211-26-9
M. Wt: 281.28 g/mol
InChI Key: VJHBNFSIVPAZAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-Amino-2-fluorophenyl)naphthalene-2-carboxylic acid is an organic compound that features a naphthalene ring system substituted with an amino group and a fluorine atom on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Amino-2-fluorophenyl)naphthalene-2-carboxylic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is favored due to its mild conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to maximize yield and purity. The choice of solvents, catalysts, and reaction temperatures are critical factors in scaling up the synthesis for industrial purposes.

Chemical Reactions Analysis

Types of Reactions

6-(4-Amino-2-fluorophenyl)naphthalene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

6-(4-Amino-2-fluorophenyl)naphthalene-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(4-Amino-2-fluorophenyl)naphthalene-2-carboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s binding affinity and metabolic stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    6-(4-Amino-2-chlorophenyl)naphthalene-2-carboxylic acid: Similar structure but with a chlorine atom instead of fluorine.

    6-(4-Amino-2-bromophenyl)naphthalene-2-carboxylic acid: Contains a bromine atom instead of fluorine.

    6-(4-Amino-2-iodophenyl)naphthalene-2-carboxylic acid: Features an iodine atom in place of fluorine.

Uniqueness

The presence of the fluorine atom in 6-(4-Amino-2-fluorophenyl)naphthalene-2-carboxylic acid imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its halogenated analogs. These characteristics can enhance the compound’s performance in various applications, making it a valuable molecule for further research and development .

Properties

CAS No.

921211-26-9

Molecular Formula

C17H12FNO2

Molecular Weight

281.28 g/mol

IUPAC Name

6-(4-amino-2-fluorophenyl)naphthalene-2-carboxylic acid

InChI

InChI=1S/C17H12FNO2/c18-16-9-14(19)5-6-15(16)12-3-1-11-8-13(17(20)21)4-2-10(11)7-12/h1-9H,19H2,(H,20,21)

InChI Key

VJHBNFSIVPAZAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)C(=O)O)C=C1C3=C(C=C(C=C3)N)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.